![molecular formula C6H10 B1619247 Bicyclo(2.1.1)hexane CAS No. 285-86-9](/img/structure/B1619247.png)
Bicyclo(2.1.1)hexane
Overview
Description
Bicyclo(2.1.1)hexanes (BCHs) are saturated three-dimensional carbocycles that have gained increasing prominence in synthetic and medicinal chemistry . They have been identified as the molecular replacement for benzenes .
Synthesis Analysis
BCHs can be synthesized via a stepwise two-electron formal [2+3] cycloaddition between silyl enol ethers and bicyclo [1.1.0]butanes (BCBs) under Lewis acid catalysis . Another common method for the synthesis of BCHs is via crossed [2 + 2] cycloaddition of 1,5-dienes . An alternative approach involves [2π + 2 σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) .Molecular Structure Analysis
BCHs are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . They are playing an increasingly important role, while being still underexplored from a synthetic accessibility point of view .Chemical Reactions Analysis
BCHs can be accessed via a stepwise two-electron formal [2+3] cycloaddition between silyl enol ethers and bicyclo [1.1.0]butanes (BCBs) under Lewis acid catalysis . The reaction features wide functional group tolerance for silyl enol ethers, allowing the efficient construction of two vicinal quaternary carbon centers and a silyl-protected tertiary alcohol unit in a streamlined fashion .Physical And Chemical Properties Analysis
BCHs are identified as the molecular replacement for benzenes . They are saturated three-dimensional carbocycles .Scientific Research Applications
Photocycloadditions
Bicyclo[2.1.1]hexanes are increasingly used as bridged scaffolds in medicinal chemistry. A visible light-driven approach for synthesizing these compounds involves an intramolecular crossed [2 + 2] photocycloaddition of styrene derivatives. This method yields bicyclo[2.1.1]hexanes in good to high yields and allows for further functionalizations, providing new pathways to decorate the aliphatic core structure (Rigotti & Bach, 2022).
Strain-Release Cycloadditions
A novel synthesis strategy for bicyclo[2.1.1]hexanes involves sensitization of a bicyclo[1.1.0]butane followed by cycloaddition with an alkene. These bicycles are significant for their defined exit vectors and many underexplored substitution patterns (Guo et al., 2022).
Molecular Structure Studies
The molecular geometries of bicyclo[2.1.1]hexane and its derivatives have been calculated using the MINDO/3 method, providing insights into their structural parameters and strain energies (Favini, Rubino, & Todeschini, 1979).
Compact Modules for Bio-Active Compounds
Bicyclo[2.1.1]hexanes, being valuable saturated bicyclic structures, are incorporated in newly developed bio-active compounds. An efficient modular approach toward 1,2-disubstituted bicyclo[2.1.1]hexane modules has been developed, using photochemistry for new building blocks via [2 + 2] cycloaddition (Herter et al., 2022).
Carbon Shielding Effects Studies
The carbon-13 shieldings and one-bond 13CH coupling constants of bicyclo[2.1.1]hexane have been studied, offering insights into the specific γ substituent effects exerted by the cyclopropane ring in the bicyclohexane system (Christl & Herbert, 1979).
Electrophilic Additions and Pi-Face Selectivity
Bicyclo[2.1.1]hexane derivatives exhibit modest face selectivity during electrophilic additions, influenced by several electronic factors. These findings are probed through ab initio MESP maps, bond density calculations, and energetics involved in pre-reaction complexation (Mehta et al., 2002).
Photoelectron Spectrum and Molecular Geometry
The He(I) photoelectron spectrum of bicyclo[2.1.1]hexane has been analyzed, providing experimental support for the claim that the published structure based on electron-diffraction measurements might be incorrect (Della et al., 1984).
Future Directions
properties
IUPAC Name |
bicyclo[2.1.1]hexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-2-6-3-5(1)4-6/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMRMEYFZHIPJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182720 | |
Record name | Bicyclo(2.1.1)hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo(2.1.1)hexane | |
CAS RN |
285-86-9 | |
Record name | Bicyclo(2.1.1)hexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000285869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo(2.1.1)hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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